2-Benzyl-2-azabicyclo[4.1.0]heptane
Description
2-Benzyl-2-azabicyclo[4.1.0]heptane is a nitrogen-containing bicyclic compound characterized by a [4.1.0] ring system, where a benzyl group is attached to the bridgehead nitrogen atom.
Properties
IUPAC Name |
2-benzyl-2-azabicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-5-11(6-3-1)10-14-8-4-7-12-9-13(12)14/h1-3,5-6,12-13H,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEYQFKTFZUCNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2N(C1)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-azabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors. For instance, cyclopropanation reactions using diazo compounds and transition metal catalysts can yield 2-azabicyclo[4.1.0]heptane derivatives . Another method involves the use of palladium-catalyzed reactions, such as the 1,2-aminoacyloxylation of cyclopentenes .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. Photocatalytic Minisci reactions have been employed to introduce various functional groups at the bridgehead position, making the process efficient and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Benzyl-2-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a nitric oxide synthase inhibitor.
Medicine: Explored for its pharmacological properties, including potential use in drug development.
Industry: Utilized in the synthesis of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. For instance, as a nitric oxide synthase inhibitor, it binds to the enzyme’s active site, preventing the production of nitric oxide . This interaction can modulate various biological pathways, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Ring Strain and Reactivity : Smaller bicyclic systems (e.g., [2.2.1]) exhibit higher ring strain, increasing reactivity. The [4.1.0] system in the target compound likely balances stability and synthetic utility .
- Functional Group Impact : The benzyl group in the target compound enhances lipophilicity, contrasting with polar groups (e.g., carboxylic acid in [3.1.1] systems) that improve aqueous solubility .
Physicochemical and Application Profiles
- Lipophilicity : The benzyl group in the target compound suggests higher logP compared to hydroxyl- or carboxyl-bearing analogs, favoring membrane permeability in drug design .
- Biological Relevance : While benzathine benzylpenicillin () is a pharmaceutical with a [3.2.0] system, the target compound’s lack of polar groups may limit direct antimicrobial activity but enable use as a hydrophobic scaffold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
